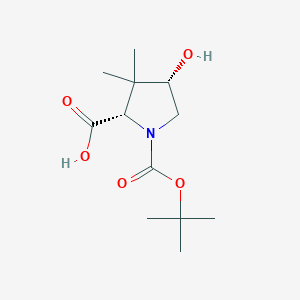
(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline
Vue d'ensemble
Description
(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline is a significant compound in organic chemistry and pharmaceutical research, often used as an intermediate in the synthesis of peptide drugs. Its structure and reactivity are influenced by the substitution on the proline ring, which affects its role in various biochemical processes and synthetic applications.
Synthesis Analysis
The synthesis of related proline derivatives, such as (S)-1-fluorenylmethoxycarbonyl-4-azido-L-proline from (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline ethyl ester, involves steps like mesylation, azide displacement, hydrolysis, and condensation, achieving an overall yield of 62.3%. This process is advantageous due to its facile reaction conditions, convenient workup, and high yield (Sheng Chun-quan, 2004).
Molecular Structure Analysis
The molecular structure of proline derivatives can be manipulated to achieve different conformations. For instance, introducing a sterically demanding tert-butyl group at C-4 in prolines can significantly affect the pyrrolidine ring's puckering, demonstrating the substantial impact of substituents on molecular conformation (A. Koskinen et al., 2005).
Chemical Reactions and Properties
Derivatives of (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline can undergo various chemical reactions, offering a pathway to synthesize complex molecules. For example, the enolization and alkylation of specific proline derivatives allow the synthesis of β-alkylproline derivatives, demonstrating the versatile reactivity of these compounds (Raman K. Sharma & W. Lubell, 1996).
Physical Properties Analysis
The physical properties, including crystal structures of tert-butyloxycarbonyl derivatives, reveal insights into their extended conformation, which contrasts with previously suggested folded conformations. This understanding is crucial for designing compounds with desired physical and chemical properties (R. E. Marsh et al., 1977).
Chemical Properties Analysis
The chemical properties of (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline derivatives are influenced by their specific structural features. For instance, the introduction of a perfluoro-tert-butyl group can affect the amino acid's conformational preferences and its reactivity in peptide synthesis, indicating the profound impact of chemical modifications on the properties of proline derivatives (Caitlin M. Tressler & Neal J. Zondlo, 2014).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of this compound have been used in the synthesis of peptide drugs (Sheng, 2004). The molecule has shown utility in generating various enantiomerically pure compounds, which are integral in the pharmaceutical industry for creating drugs with specific active properties (Moreno-Vargas et al., 2004).
Catalysts in Chemical Reactions
The compound has also demonstrated importance in catalysis. Research has shown that certain derivatives exhibit greater catalytic activity than their parent compounds, significantly enhancing the efficiency of certain chemical reactions, such as α-aminoxylation, O-nitroso-aldol/Michael, and Mannich reactions (Hayashi et al., 2004). This highlights the compound's role in improving reaction conditions and yields in synthetic chemistry.
Structural and Conformational Studies
The compound and its derivatives have been studied for their structural and conformational properties, which are vital in understanding their role in biological systems and their potential applications in drug design and other areas of molecular science. For instance, the motional restrictions of the proline pyrrolidine ring, a feature of these compounds, play a significant role in inducing turns in peptides and proteins, influencing their structural and functional properties (Koskinen et al., 2005).
Novelty in Organic Chemistry
The versatility of (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline in organic synthesis is not limited to pharmaceuticals but extends to the creation of novel organic compounds. Its derivatives have been utilized in the synthesis of diverse compounds with potential applications in various fields, including medicinal chemistry and material science (Qiu & Qing, 2004).
Mécanisme D'action
Target of Action
The tert-butoxycarbonyl (boc) group, a component of the compound, is known to act as a protecting group . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group is known to protect functional groups in a molecule during chemical reactions . This allows for selective reactions to occur without affecting the protected group. Once the desired reactions are complete, the Boc group can be removed, revealing the original functional group .
Biochemical Pathways
The boc group’s role as a protecting group suggests it may be involved in various biochemical transformations .
Pharmacokinetics
The boc group’s role as a protecting group suggests it may influence the compound’s adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is likely related to its Boc group. As a protecting group, the Boc group allows for selective chemical reactions to occur without affecting the protected functional group . This can lead to the synthesis of specific molecules or compounds.
Action Environment
The boc group’s role as a protecting group suggests it may be influenced by various environmental factors .
Propriétés
IUPAC Name |
(2S,4S)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBNVGMWMAGJM-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444463 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid | |
CAS RN |
174060-99-2 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



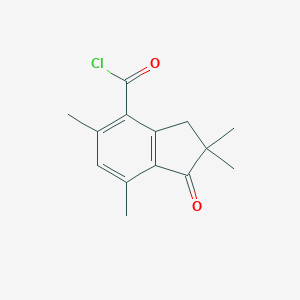


![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)
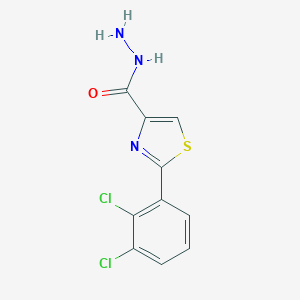

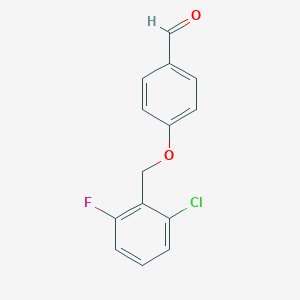
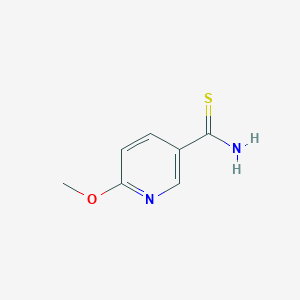
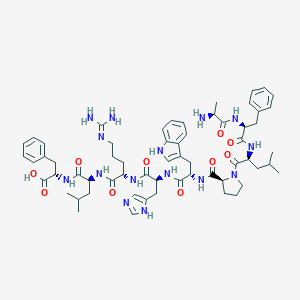
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
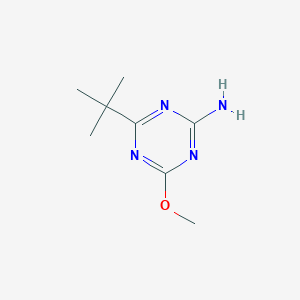
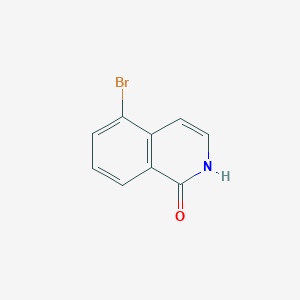
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)